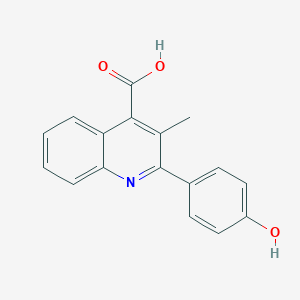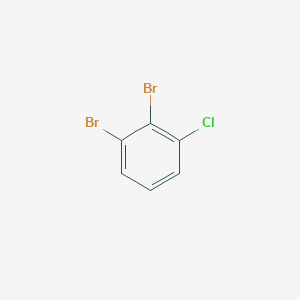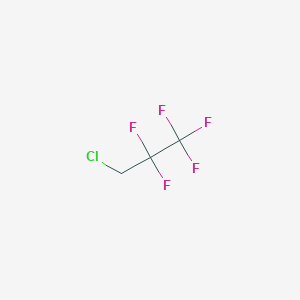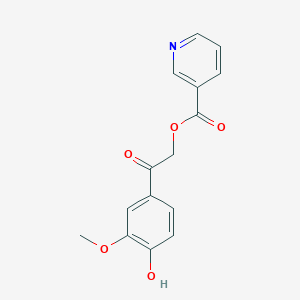![molecular formula C9H20O3Si B011725 1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- CAS No. 108536-14-7](/img/structure/B11725.png)
1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-
描述
1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- is a heterocyclic organic compound characterized by a four-membered ring containing two oxygen atoms and two carbon atoms. This compound is a derivative of 1,2-dioxetane, which is known for its role in chemiluminescence and bioluminescence. The presence of the trimethylsilyl group enhances its stability and modifies its reactivity, making it a valuable compound in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- typically involves the following steps:
Formation of the Dioxetane Ring: The dioxetane ring can be synthesized through the [2+2] cycloaddition of an alkene with singlet oxygen. This reaction is often carried out under photochemical conditions to generate the singlet oxygen in situ.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced via silylation reactions, commonly using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of photochemical reactors for the generation of singlet oxygen and subsequent cycloaddition can be scaled up for larger production volumes.
化学反应分析
Types of Reactions
1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable products, often involving the cleavage of the dioxetane ring.
Reduction: Reduction reactions can lead to the opening of the dioxetane ring and formation of alcohols or other reduced species.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or ethers are common products.
Substitution: The resulting compounds depend on the nucleophile used, leading to various silyl ethers or other derivatives.
科学研究应用
1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a chemiluminescent probe in analytical chemistry for detecting trace amounts of analytes.
Biology: Employed in bioluminescence studies to understand the mechanisms of light emission in organisms.
Medicine: Investigated for its potential in diagnostic imaging and as a pro-drug that releases active compounds upon decomposition.
Industry: Utilized in the development of luminescent materials and sensors.
作用机制
The mechanism of action of 1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- involves the cleavage of the dioxetane ring, leading to the formation of excited-state intermediates. These intermediates can transfer energy to other molecules, resulting in light emission. The trimethylsilyl group stabilizes the compound, allowing controlled decomposition and energy release.
相似化合物的比较
Similar Compounds
1,2-Dioxetane: The parent compound, known for its role in chemiluminescence.
3,3,4,4-Tetramethyl-1,2-dioxetane: A stable dioxetane derivative used in similar applications.
4-Hydroxymethyl-3,3,4-trimethyl-1,2-dioxetane: Another derivative with hydroxymethyl functionality.
Uniqueness
1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- is unique due to the presence of the trimethylsilyl group, which enhances its stability and modifies its reactivity compared to other dioxetane derivatives. This makes it particularly useful in applications requiring controlled decomposition and energy release.
属性
IUPAC Name |
trimethyl-[(3,4,4-trimethyldioxetan-3-yl)methoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si/c1-8(2)9(3,12-11-8)7-10-13(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMFZGNKRDQHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OO1)(C)CO[Si](C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347981 | |
| Record name | Trimethyl[(3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108536-14-7 | |
| Record name | Trimethyl[(3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


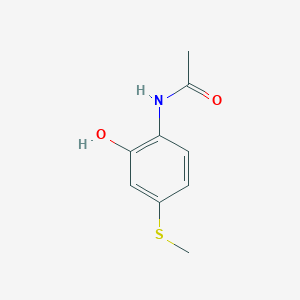

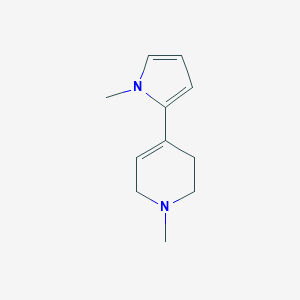
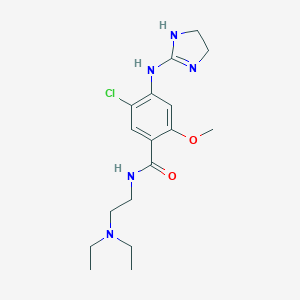
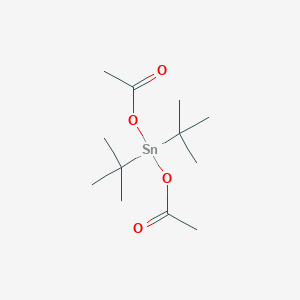
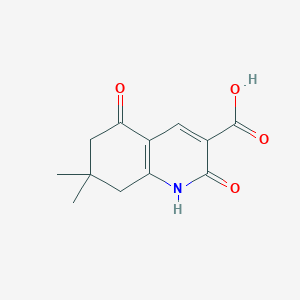
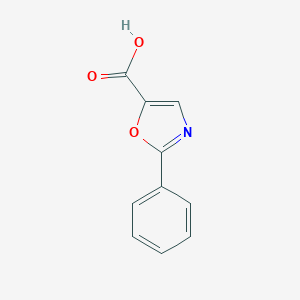
![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
![thieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B11667.png)
